molecular formula C6H10N2O B1367093 1,3,5-trimethyl-1H-pyrazol-4-ol CAS No. 89193-22-6

1,3,5-trimethyl-1H-pyrazol-4-ol

Cat. No.: B1367093
CAS No.: 89193-22-6
M. Wt: 126.16 g/mol
InChI Key: HAJMFBQNIMHGFE-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazol-4-ol is a heterocyclic organic compound with the molecular formula C6H10N2O. It is a derivative of pyrazole, characterized by the presence of three methyl groups at positions 1, 3, and 5, and a hydroxyl group at position 4. This compound is known for its versatile applications in organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1,3,5-Trimethyl-1H-pyrazol-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression, which can further influence cellular functions. The binding interactions with biomolecules are crucial for its biochemical activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biochemical activity. It may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell. These interactions can influence its accumulation and overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclization of α, β-unsaturated aldehydes or ketones with hydrazine under microwave irradiation and solvent-free conditions. This method utilizes a catalyst such as H3[PW12O40]/SiO2, resulting in high yields and environmentally friendly reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high efficiency and cost-effectiveness, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Properties

IUPAC Name

1,3,5-trimethylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJMFBQNIMHGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500468
Record name 1,3,5-Trimethyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89193-22-6
Record name 1,3,5-Trimethyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethyl-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A flask was charged with 1,3,5-trimethyl-1H-pyrazol-4-yl benzoate (80 g, 347 mmol), and 500 mL ethanol was added. 3M NaOH (174 ml, 521 mmol) was added and the reaction was stirred at ambient temperature for 2 hours. The ethanol was removed in vacuo and the aqueous layer was extracted with dichloromethane, ethyl acetate and dichloromethane:isopropyl alcohol (4:1). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to afford 1,3,5-trimethyl-1H-pyrazol-4-ol (34 g, 78% yield) as white solid.
Name
1,3,5-trimethyl-1H-pyrazol-4-yl benzoate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
174 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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